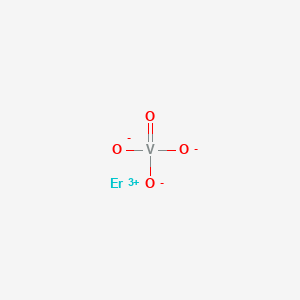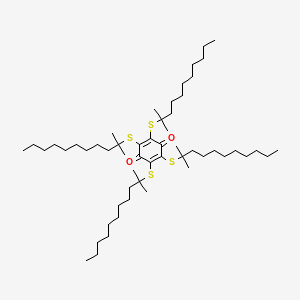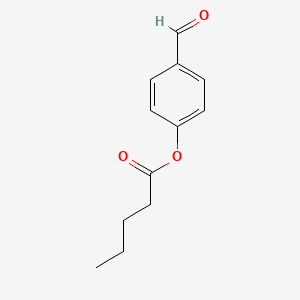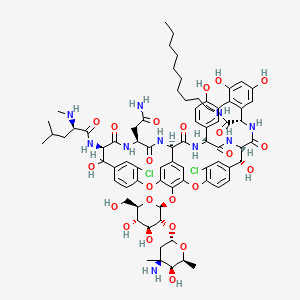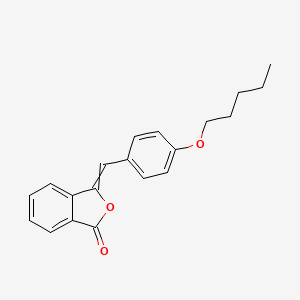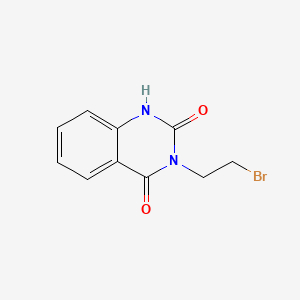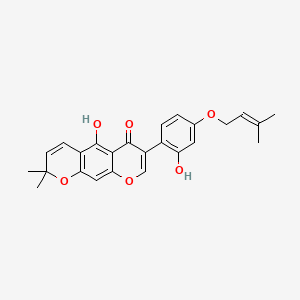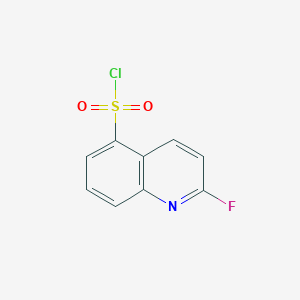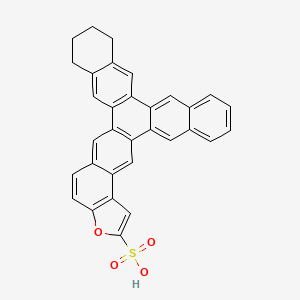
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- is a chemical compound with a complex structure that includes a six-membered ring, multiple double bonds, and a hydroxyl group. This compound is known for its unique stereochemistry and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and isoprene.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst such as a Lewis acid.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cyclohexanol, such as cyclohexanone, cyclohexane, and substituted cyclohexanols.
Applications De Recherche Scientifique
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and interactions with enzymes and receptors. The compound’s unique stereochemistry also influences its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanol
- Cyclohexanone
- 2-Methylcyclohexanol
- 2-Methylenecyclohexanol
Uniqueness
Cyclohexanol, 2-methylene-5-(1-methylethenyl)-, (1S-cis)- stands out due to its specific stereochemistry and the presence of both a hydroxyl group and multiple double bonds
Propriétés
Numéro CAS |
102917-36-2 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1S,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 |
Clé InChI |
PNVTXOFNJFHXOK-UWVGGRQHSA-N |
SMILES isomérique |
CC(=C)[C@H]1CCC(=C)[C@H](C1)O |
SMILES canonique |
CC(=C)C1CCC(=C)C(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


